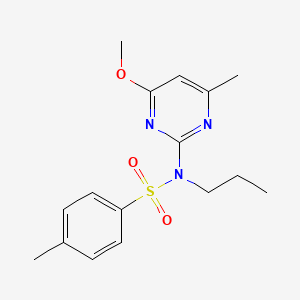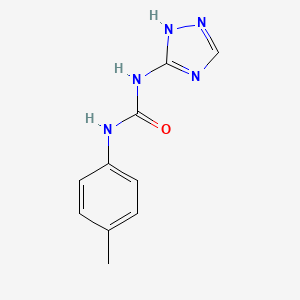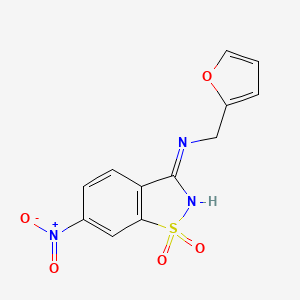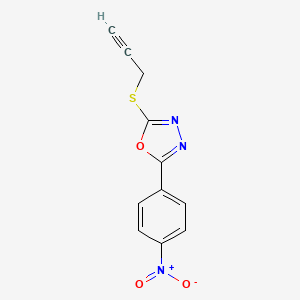![molecular formula C21H16Cl2FN5O2S B12491539 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B12491539.png)
2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-chloro-4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide is a complex organic compound that features a unique arrangement of chloro, fluoro, and sulfanyl groups attached to a triazolo-pyrazinyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolo-Pyrazinyl Core: This can be achieved through cyclization reactions involving appropriate hydrazine and diketone precursors under acidic or basic conditions.
Introduction of the Chloro and Fluoro Groups: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce the chloro and fluoro substituents.
Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable thiol onto a halogenated intermediate.
Final Coupling: The final step involves coupling the triazolo-pyrazinyl intermediate with the appropriate acetamide derivative under conditions such as peptide coupling reagents (e.g., EDCI, HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving halogenated and sulfanyl compounds.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the chloro and fluoro groups may enhance binding affinity through halogen bonding, while the sulfanyl group can participate in redox reactions, affecting the target’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-chlorophenyl)methyl]-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
- N-[(4-fluorophenyl)methyl]-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Uniqueness
N-[(3-chloro-4-fluorophenyl)methyl]-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazolo-pyrazinyl core and sulfanyl group provides a distinctive profile that sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C21H16Cl2FN5O2S |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C21H16Cl2FN5O2S/c22-15-4-1-13(2-5-15)12-32-20-19-27-29(21(31)28(19)8-7-25-20)11-18(30)26-10-14-3-6-17(24)16(23)9-14/h1-9H,10-12H2,(H,26,30) |
Clave InChI |
NZYZLJZNITZUMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B12491460.png)
![(2,3-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12491468.png)


![1-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B12491479.png)
![N-[1-(9-ethylcarbazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B12491484.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12491489.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491501.png)

![2-[4-(acetylamino)phenyl]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B12491509.png)

![(3Z)-5-bromo-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12491526.png)

![[2-(2-Chlorophenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491548.png)
